![molecular formula C23H25NO5S B281416 N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281416.png)
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDB, and it is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is frequently mutated in cancer. MDB has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
MDB inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This prevents MDM2 from ubiquitinating p53, which leads to its degradation. As a result, p53 is stabilized and activated, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDB has been shown to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to be effective in a variety of cancer cell lines. MDB also has anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition, MDB has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
MDB has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, and it has been extensively studied for its anti-cancer effects. MDB is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using MDB in lab experiments. It has low solubility in water, which can make it challenging to work with. In addition, MDB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on MDB. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential synergistic effects of MDB with other anti-cancer agents. Additionally, the safety and efficacy of MDB in clinical trials should be explored further to determine its potential as a cancer treatment. Finally, the anti-angiogenic properties of MDB could be further investigated for their potential in cancer therapy.
Synthesis Methods
MDB can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting compound with 2-bromo-3,4-dimethoxybutyronitrile. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
MDB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, which results in the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells. MDB has been shown to be effective in a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
Molecular Formula |
C23H25NO5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C23H25NO5S/c1-3-6-23(25)24(30(26,27)18-12-10-17(28-2)11-13-18)16-9-14-22-20(15-16)19-7-4-5-8-21(19)29-22/h9-15H,3-8H2,1-2H3 |
InChI Key |
AWBCNZYRBYXGKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)
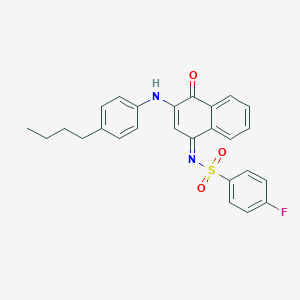

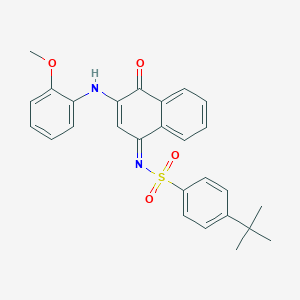

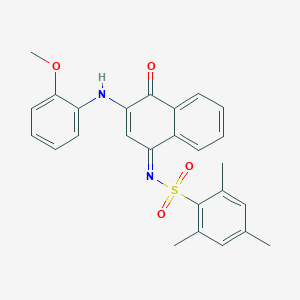
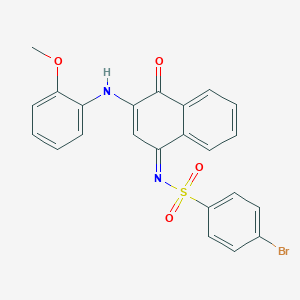
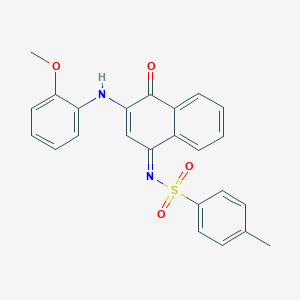
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)